N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C18H26ClN3O2S and its molecular weight is 383.94. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride involves the reaction of 6-ethoxybenzo[d]thiazole-2-carbonyl chloride with N-(2-dimethylaminoethyl)cyclobutanecarboxamide in the presence of a base, followed by quaternization with hydrochloric acid.
Starting Materials
6-ethoxybenzo[d]thiazole-2-carbonyl chloride, N-(2-dimethylaminoethyl)cyclobutanecarboxamide, Base (e.g. triethylamine), Hydrochloric acid
Reaction
Step 1: Dissolve 6-ethoxybenzo[d]thiazole-2-carbonyl chloride and N-(2-dimethylaminoethyl)cyclobutanecarboxamide in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding hydrochloric acid to the reaction mixture., Step 4: Isolate the product by filtration or extraction with a suitable solvent., Step 5: Purify the product by recrystallization or chromatography., Step 6: Obtain the final product, N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S.ClH/c1-4-23-14-8-9-15-16(12-14)24-18(19-15)21(11-10-20(2)3)17(22)13-6-5-7-13;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXTLYUKVHGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride |
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